molecular formula C13H17N3S B7594787 1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine

1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine

Cat. No. B7594787
M. Wt: 247.36 g/mol
InChI Key: XRLVYKCVJQZARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine, also known as PTE, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. PTE is a member of the family of compounds known as phenylthiourea derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine in inhibiting cancer cell growth is not yet fully understood. However, it is believed to involve the inhibition of the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects
In addition to its anticancer properties, 1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine has also been shown to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory, anti-oxidant, and anti-diabetic properties. 1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine as a research compound is its relatively low toxicity. This makes it a safe and effective compound for use in laboratory experiments. However, one limitation of 1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential areas of future research for 1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand its mechanism of action and to optimize its efficacy as a cancer treatment.
Another potential area of research is its use as a neuroprotective agent. Studies have shown that 1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine has the ability to protect neurons from oxidative stress and other forms of damage. Further research is needed to determine its potential as a treatment for neurodegenerative diseases.
Finally, 1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of other diseases such as diabetes and cardiovascular disease. Further research is needed to fully understand its potential in these areas.
In conclusion, 1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine, or 1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine, is a compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its anticancer, anti-inflammatory, anti-oxidant, and neuroprotective properties make it a promising candidate for future research and development.

Synthesis Methods

The synthesis of 1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine can be achieved through a multistep process, starting with the reaction of 2-aminothiazole with 1-bromo-2-phenylethane to form the intermediate compound 1-(2-bromoethyl)-2-aminothiazole. This is then reacted with ethylenediamine to produce 1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine.

Scientific Research Applications

1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that 1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-10(13-15-7-8-17-13)16-9-12(14)11-5-3-2-4-6-11/h2-8,10,12,16H,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLVYKCVJQZARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NCC(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine

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